molecular formula C14H11N3OS B2806454 4-methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 183301-22-6

4-methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2806454
CAS No.: 183301-22-6
M. Wt: 269.32
InChI Key: NIYPEKUKWSBNMS-UHFFFAOYSA-N
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Description

4-Methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a naphthalen-1-yl carboxamide group at position 5. The thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research.

Properties

IUPAC Name

4-methyl-N-naphthalen-1-ylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-13(19-17-16-9)14(18)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYPEKUKWSBNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with naphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the thiadiazole ring.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities, including:

1. Anticancer Activity

  • Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 4-methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide have shown efficacy against various cancer cell lines. In one study, derivatives were tested against human glioblastoma and melanoma cells, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .

2. Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial effects. Thiadiazole derivatives have shown promising activity against a range of bacterial strains. For example, certain structural analogs exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .

3. Neuroprotective Effects

  • Recent studies have highlighted the neuroprotective properties of thiadiazole derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole compounds. The presence of specific functional groups significantly influences their biological activity:

Functional GroupActivity Impact
Methyl groupEnhances lipophilicity and cellular uptake
Naphthalene moietyImproves binding affinity to target proteins
Thiadiazole ringEssential for anticancer and antimicrobial activities

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive study on novel thiadiazole derivatives, researchers synthesized several compounds based on the 1,2,3-thiadiazole framework. Among them, one derivative demonstrated an IC50 value of 18.4 mg/kg against a specific cancer cell line, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
A series of naphthalene-substituted thiadiazoles were screened for antimicrobial activity. One compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 2 µg/mL, indicating strong potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The specific pathways and molecular targets involved depend on the particular application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiadiazole vs. Thiazole Derivatives
  • Thiadiazole Analogs : Compounds like 8d (N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(2-naphthyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) from exhibit strong repellent (63.1%) and aphicidal activity (LC50 = 10.2 µg/mL). The sulfur-nitrogen arrangement in thiadiazoles enhances electrophilicity, aiding in receptor binding .
  • Thiazole Analogs : JTS (4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide, ) lacks the additional nitrogen in the thiadiazole ring, reducing electronegativity. This structural difference correlates with diminished pesticidal activity compared to thiadiazole derivatives .
Oxadiazole and Triazole Hybrids
  • Oxadiazole-Thiadiazole Hybrids : Compound 33 () incorporates a 1,2,4-oxadiazole and trifluoromethyl pyrazole, enhancing metabolic stability (HRMS: 433.1227 [M+H]+). Such hybrids are prioritized in drug design for improved pharmacokinetics .
  • Triazole Derivatives : highlights triazole carbohydrazones with moderate cytotoxicity. The triazole ring’s lower electronegativity compared to thiadiazoles may explain reduced bioactivity in pest control applications .

Substituent Effects

Naphthalene Substitution Position
  • Naphthalen-1-yl vs. Naphthalen-2-yl: The target compound’s naphthalen-1-yl group () shows stronger repellent activity (63.1%) than naphthalen-2-yl analogs like JTS, where positional isomerism alters steric interactions with biological targets .
Functional Group Modifications
  • Electron-Withdrawing Groups (EWGs): Chlorine (e.g., 3b in ) and trifluoromethyl (e.g., 33 in ) increase electrophilicity, enhancing binding to enzymatic targets. For example, 8b (4-CN-phenyl substituent, ) exhibits LC50 = 9.0 µg/mL, outperforming non-EWG analogs .
  • Methoxy and Alkyl Groups :
    • Methoxy-substituted naphthalene () improves solubility but may reduce membrane permeability. Alkyl chains (e.g., 8l in ) enhance lipophilicity, critical for penetration in pest control .

Biological Activity

4-Methyl-N-(naphthalen-1-yl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C12_{12}H10_{10}N4_{4}S
Molecular Weight 250.30 g/mol
CAS Number 174728-84-8

This compound features a thiadiazole ring fused with a naphthalene moiety, contributing to its unique biological properties.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiadiazoles are recognized for their potential as anticancer agents. The presence of the naphthyl group enhances the cytotoxic effects against cancer cell lines.

  • Case Study : In vitro studies on human cancer cell lines (e.g., Caco-2 and A549) demonstrated that this compound significantly decreased cell viability (p < 0.001), indicating strong anticancer potential. The structure-activity relationship (SAR) suggests that modifications in the thiadiazole ring can enhance potency against specific cancer types .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of thiadiazole derivatives. The compound has been shown to reduce inflammatory markers in cellular models.

  • Research Findings : In a controlled study, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines compared to untreated controls (p < 0.05) .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to its anticancer effects.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerDecreased viability in Caco-2 and A549 cells
Anti-inflammatoryReduced pro-inflammatory cytokines

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